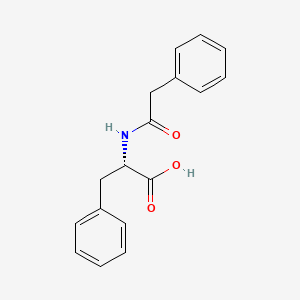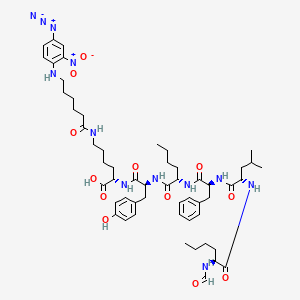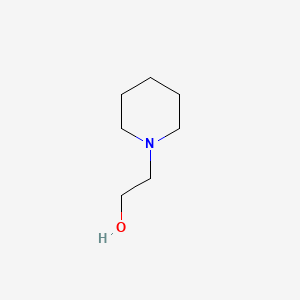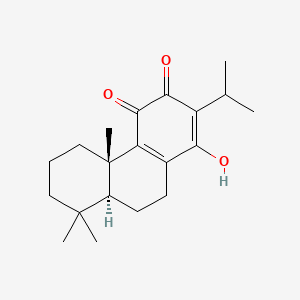
NPS 2390
概要
説明
NPS 2390 is a quinoxaline derivative that acts as a noncompetitive antagonist of group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5. It has been widely used in scientific research due to its potent and selective inhibition of these receptors .
科学的研究の応用
NPS 2390 has a wide range of scientific research applications:
Chemistry: It is used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: this compound is employed in research to understand the role of mGluR1 and mGluR5 in various biological processes, including synaptic transmission and plasticity.
Medicine: The compound is investigated for its potential therapeutic applications in treating neurological disorders such as epilepsy, pain, and stroke.
Industry: This compound is used in the development of new drugs targeting metabotropic glutamate receptors
将来の方向性
The increasing prevalence of synthetic cannabinoids in the illegal drug market underscores the need for continued research and development of reliable methods for their detection . Further studies are also needed to understand the biological activity and potential therapeutic applications of these compounds .
作用機序
NPS 2390 exerts its effects by binding to a site on the mGluR1 and mGluR5 receptors that is distinct from the glutamate binding site. This noncompetitive antagonism prevents the activation of these receptors by glutamate, thereby inhibiting downstream signaling pathways. The molecular targets of this compound include the calcium-sensing receptor and the associated signaling pathways involved in synaptic transmission and plasticity .
準備方法
NPS 2390 is synthesized through a series of chemical reactions involving quinoxaline-2-carboxylic acid and adamantan-1-ylamineThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
The compound is usually purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
NPS 2390 undergoes various chemical reactions, including:
Oxidation: The quinoxaline ring can be oxidized under specific conditions, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Substitution: The compound can undergo substitution reactions where functional groups on the quinoxaline ring are replaced with other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
類似化合物との比較
NPS 2390 is unique in its high selectivity and potency as a noncompetitive antagonist of mGluR1 and mGluR5. Similar compounds include:
AIDA: Another mGluR antagonist with different selectivity and potency profiles.
MPEP: A selective mGluR5 antagonist with distinct pharmacological properties.
CPCCOEt: A selective mGluR1 antagonist with a different mechanism of action.
Compared to these compounds, this compound offers a unique combination of selectivity and potency, making it a valuable tool in research .
特性
IUPAC Name |
N-(1-adamantyl)quinoxaline-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c23-18(17-11-20-15-3-1-2-4-16(15)21-17)22-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14H,5-10H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFVOZCCAXQXBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NC5=CC=CC=C5N=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427729 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
226878-01-9 | |
| Record name | NPS 2390 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


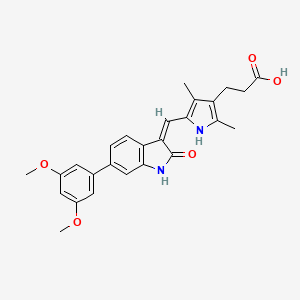

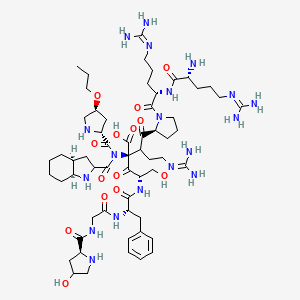

![6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-9H-purine](/img/structure/B1680001.png)
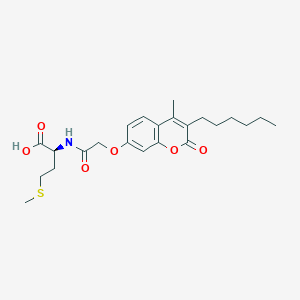
![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B1680003.png)
![2-chloro-N-[4-(dimethylamino)benzyl]-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}acetamide](/img/structure/B1680004.png)
